1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid
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Overview
Description
1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring, a methyl group at the second position, and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced by reacting the pyrrolidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the methyl group.
Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the methyl group at the second position.
2-Methylpyrrolidine-3-carboxylic acid: Lacks the benzyloxycarbonyl group.
1-((Benzyloxy)carbonyl)-2-methylpyrrolidine: Lacks the carboxylic acid group.
Uniqueness
1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-3-carboxylic acid is unique due to the presence of all three functional groups: the benzyloxycarbonyl group, the methyl group, and the carboxylic acid group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C14H17NO4 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-10-12(13(16)17)7-8-15(10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17) |
InChI Key |
PGHFTRWPBXZQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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